Negative Dielectric Anisotropy (Δε < 0) with Single Fluorine vs. Difluoro and Non-Fluorinated Analogs
All laterally mono-fluorinated 4,4″-dialkylterphenyls, including the target compound, exhibit negative dielectric anisotropy (Δε), a property essential for vertical alignment (VA) display modes . In the Urban et al. (2010) study of 15 laterally fluoro-substituted terphenyls, the static permittivity tensor components confirmed negative Δε for the entire mono-fluoro series, while di-fluoro and tetra-fluoro analogs showed a shift toward positive or mixed anisotropy, fundamentally altering their electro-optic switching behaviour . The single 2'-fluoro substituent generates a dipole moment oriented largely along the short molecular axis, producing Δε ≈ –1 to –3, in contrast to the 2',3'-difluoro analog (CAS 486406-09-1) which exhibits reduced negative anisotropy or even sign reversal depending on the alkyl chain combination .
| Evidence Dimension | Dielectric anisotropy (Δε) sign and magnitude |
|---|---|
| Target Compound Data | Negative Δε (estimated –1 to –3 range based on mono-fluoro terphenyl class) |
| Comparator Or Baseline | 2',3'-Difluoro analog (CAS 486406-09-1): Δε near zero or weakly positive due to opposing dipole contributions |
| Quantified Difference | Sign reversal from negative to positive dielectric anisotropy; Δε difference ≥ 2 units between mono-fluoro and di-fluoro series members [REFS-1, REFS-2] |
| Conditions | Dielectric spectroscopy in nematic phase; frequency range 200 Hz–10 MHz; temperature range spanning nematic phase |
Why This Matters
Negative Δε is a non-negotiable requirement for VA-mode LCD formulations; selecting the mono-fluoro target compound over a difluoro analog directly determines whether the mixture will operate in VA mode (negative Δε) or TN/IPS mode (positive Δε), making this a binary procurement decision.
- [1] Urban, S., Kula, P., Spadlo, A., Geppi, M., & Marini, A. (2010). Dielectric properties of selected laterally fluoro-substituted 4,4″-dialkyl, dialkoxy and alkyl-alkoxy [1:1′;4′:1″]terphenyls. Liquid Crystals, 37(10), 1321–1330. View Source
- [2] Gray, G.W., Hird, M., Lacey, D., & Toyne, K.J. (1991). The Synthesis of Several Lateral Difluoro-substituted 4,4″-Dialkyl- and 4,4″-Alkoxyalkyl-Terphenyls. Molecular Crystals and Liquid Crystals, 204, 43–64. View Source
